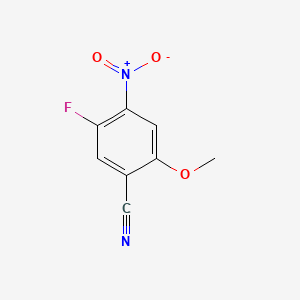
5-Fluoro-2-methoxy-4-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methoxy-4-nitrobenzonitrile is an organic compound with the molecular formula C8H5FN2O3 It is a derivative of benzonitrile, featuring a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxy-4-nitrobenzonitrile typically involves the nitration of 5-Fluoro-2-methoxybenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: 5-Fluoro-2-methoxybenzonitrile
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is cooled to maintain a temperature below 10°C to prevent over-nitration and decomposition.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methoxy-4-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with different functional groups replacing the fluorine atom.
Reduction: 5-Fluoro-2-methoxy-4-aminobenzonitrile.
Oxidation: 5-Fluoro-2-methoxy-4-nitrobenzoic acid.
Applications De Recherche Scientifique
5-Fluoro-2-methoxy-4-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methoxy-4-nitrobenzonitrile involves its interaction with molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the fluorine atom can influence its binding affinity to biological targets. The methoxy group can modulate its solubility and reactivity. These combined effects contribute to its overall chemical behavior and potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methoxybenzonitrile: Lacks the nitro group, making it less reactive in redox reactions.
5-Fluoro-2-nitrobenzonitrile: Lacks the methoxy group, affecting its solubility and reactivity.
2-Fluoro-5-nitrobenzonitrile: Different substitution pattern on the benzene ring, leading to variations in chemical properties.
Uniqueness
5-Fluoro-2-methoxy-4-nitrobenzonitrile is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C8H5FN2O3 |
|---|---|
Poids moléculaire |
196.13 g/mol |
Nom IUPAC |
5-fluoro-2-methoxy-4-nitrobenzonitrile |
InChI |
InChI=1S/C8H5FN2O3/c1-14-8-3-7(11(12)13)6(9)2-5(8)4-10/h2-3H,1H3 |
Clé InChI |
FIIRFWWTVBVKOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C#N)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



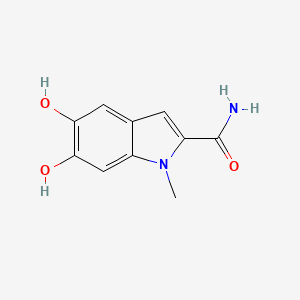
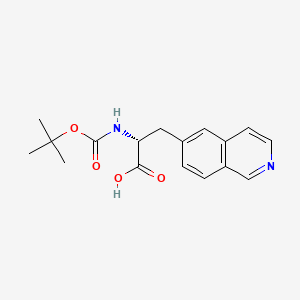
![Cyclohepta[b]naphthalene-1-one](/img/structure/B13661289.png)
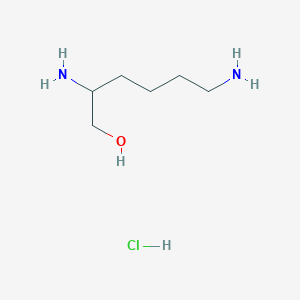
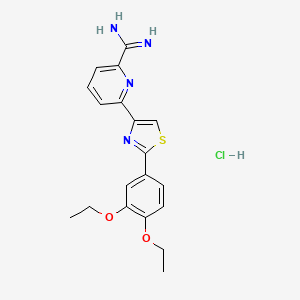
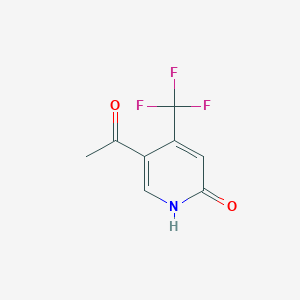
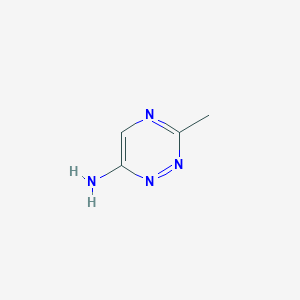
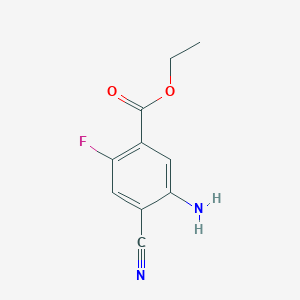
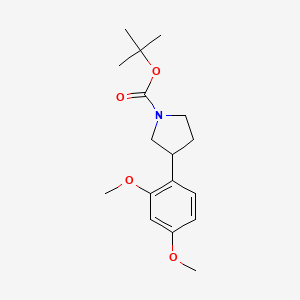
![Methyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13661341.png)

![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)
![3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one](/img/structure/B13661381.png)
